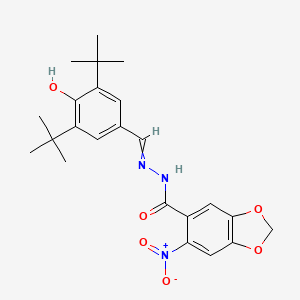
SID-530
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SID-530 is an intravenous formulation containing docetaxel, a semi-synthetic, second-generation taxane derived from a compound found in the European yew tree, Taxus baccata, with potential antineoplastic activity. Taxol analogue SID 530 binds to and stabilizes tubulin, inhibiting microtubule disassembly, which results in cell-cycle arrest at the G2/M phase and cell death.
Applications De Recherche Scientifique
Characterization of Cloud Particle and Aerosol Morphologies
The Small Ice Detector (SID-2) has been utilized to characterize cloud particle and aerosol morphologies in various atmospheric conditions. This includes the study of stratocumulus, altocumulus lenticularis, cirrus, and mixed-phase cumulus clouds. SID-2, a laser scattering device, provides valuable data on cloud particle concentration, size, and shape, especially for particles smaller than the resolutions of typical ice crystal imaging probes. This data is crucial in understanding atmospheric phenomena and has wide-ranging applications in climate research and meteorology (Cotton et al., 2010).
Detection of Early Ice Formation in Clouds
In studies of ice formation in maritime cumulus clouds, the Small Ice Detector-2 HIAPER (SID-2H) has been effective in detecting small ice particles. It's been compared with other probes to validate its performance. The ability of SID-2H to discriminate between different particle shapes and correctly identify water drops in water-dominated clouds is a significant advancement in atmospheric research, particularly in understanding the early stages of ice formation in tropical maritime cumulus clouds (Johnson et al., 2014).
Stable-Isotope Dilution LC–MS for Biomarker Analysis
Stable-isotope dilution (SID) methodology, combined with LC–MS/MS, has become a fundamental technique in biomarker analysis. This approach offers the highest analytical specificity for quantitative determinations of small-molecule and protein biomarkers, playing a critical role in disease identification and exposure biomarker discovery and validation (Ciccimaro & Blair, 2010).
Mass Spectrometry and Protein Quaternary Structure Characterization
Surface-induced dissociation (SID) is a method employed in tandem mass spectrometry for the structural characterization of protein complexes. This technique has seen significant applications in the study of native protein complexes and other protein-ligand interactions, providing insights into the interactions within protein complexes (Stiving et al., 2018).
Data Management Architecture for Scientific Applications
The development of a composable data management architecture, utilizing the Scientific Interface Definition Language (SIDL), facilitates the construction of customized data management systems for various scientific applications. This approach, which has been applied in areas like X-ray crystallography and comparative genomics, is pivotal in managing the growing volumes of data in scientific research (Ma & Bramley, 2005).
Propriétés
Formule moléculaire |
C20H28N4O6 |
|---|---|
Apparence |
Solid powder |
Synonymes |
SID530; SID 530; SID530.; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





